1-(2-Iodoethoxy)-butane

Description

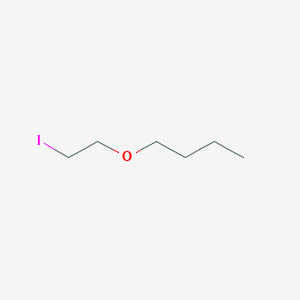

1-(2-Iodoethoxy)-butane is a halogenated ether with the molecular formula C₆H₁₃IO and a molecular weight of 228.09 g/mol. Structurally, it consists of a butane chain linked to an ethoxy group substituted with an iodine atom at the β-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the high leaving-group ability of the iodine atom . For example, it has been employed in the synthesis of quaternary ammonium salts via reactions with tertiary amines, yielding products such as N,N,N-triethyl-2-(4-(phenylethynyl)phenoxy)ethan-1-aminium iodide (37% yield) . The iodine atom’s polarizability and weak C-I bond enhance its reactivity compared to non-halogenated or lighter halogen-substituted analogs.

Properties

IUPAC Name |

1-(2-iodoethoxy)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVKNGCASMQYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-(2-Iodoethoxy)-butane can be synthesized through several methods. One common synthetic route involves the reaction of 1-butanol with iodine and a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with iodine to form the desired product. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as acetone or ethanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Iodoethoxy)-butane undergoes various types of chemical reactions, including:

- **

Biological Activity

1-(2-Iodoethoxy)-butane, with the chemical formula C6H13IO, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, backed by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by an ether functional group and an iodine substituent, which contribute to its unique reactivity and biological interactions. The presence of iodine can enhance the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The ether oxygen can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.

- Iodine Substitution : The iodine atom may participate in nucleophilic substitution reactions, affecting metabolic pathways.

- Enzymatic Interaction : The compound may modulate enzyme activities through competitive inhibition or allosteric modulation.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Emerging evidence points towards its neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Bromoethoxy)-butane | Bromine instead of iodine | Different reactivity profile due to bromine |

| 1-(2-Chloroethoxy)-butane | Chlorine instead of iodine | Lower lipophilicity compared to iodine variant |

| Ethyl butyl ether | Lacks halogen substitution | More hydrophilic, less reactive |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis Methods : The compound can be synthesized through a variety of methods including nucleophilic substitution reactions involving iodoalkanes. These methods yield high purity and efficiency suitable for pharmaceutical applications.

- Biological Evaluations : In vitro studies have demonstrated its ability to inhibit specific bacterial strains such as E. coli and Staphylococcus aureus, supporting its potential use in antimicrobial therapies. Additionally, neuroprotective assays indicate that it may reduce neuronal cell death under oxidative stress conditions.

- Pharmacological Potential : The compound's ability to bind to various receptors suggests it could play a role in drug development for conditions such as depression or anxiety disorders due to its interaction with neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Reactivity Differences

- Halogenated Ethers :

- This compound : The C-I bond’s low bond dissociation energy (~234 kJ/mol) facilitates nucleophilic substitutions (e.g., SN2 reactions), making it highly reactive .

- 1-(2-Chloroethoxy)butane : The stronger C-Cl bond (~339 kJ/mol) reduces reactivity compared to the iodo analog, often requiring harsher conditions (e.g., elevated temperatures or catalysts) for substitutions .

- Non-Halogenated Ethers: 1-(2-Methoxyethoxy)butane: Lacks a leaving group; inert under standard conditions, making it suitable as a solvent or flavoring agent .

Physical Properties

- Molecular Weight : The iodo compound’s higher molecular weight (228.09 g/mol) contributes to lower volatility compared to the chloro (136.62 g/mol) and methoxy (116.20 g/mol) analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.